Cas no 1806308-52-0 (Ethyl 3-amino-2-(2-chloropropanoyl)benzoate)

Ethyl 3-amino-2-(2-chloropropanoyl)benzoate structure
1806308-52-0 structure
Product Name:Ethyl 3-amino-2-(2-chloropropanoyl)benzoate
CAS No:1806308-52-0
MF:C12H14ClNO3
MW:255.697462558746
CID:4959123
Update Time:2025-07-22

Ethyl 3-amino-2-(2-chloropropanoyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-amino-2-(2-chloropropanoyl)benzoate
    • Inchi: 1S/C12H14ClNO3/c1-3-17-12(16)8-5-4-6-9(14)10(8)11(15)7(2)13/h4-7H,3,14H2,1-2H3
    • InChI Key: SPXVSECXXCZNKB-UHFFFAOYSA-N
    • SMILES: ClC(C)C(C1C(=CC=CC=1C(=O)OCC)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 296
  • XLogP3: 2.7
  • Topological Polar Surface Area: 69.4

Ethyl 3-amino-2-(2-chloropropanoyl)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003540-250mg
Ethyl 3-amino-2-(2-chloropropanoyl)benzoate
1806308-52-0 97%
250mg
480.00 USD 2021-06-21
Alichem
A015003540-500mg
Ethyl 3-amino-2-(2-chloropropanoyl)benzoate
1806308-52-0 97%
500mg
798.70 USD 2021-06-21
Alichem
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Ethyl 3-amino-2-(2-chloropropanoyl)benzoate
1806308-52-0 97%
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Ethyl 3-amino-2-(2-chloropropanoyl)benzoate Related Literature

Additional information on Ethyl 3-amino-2-(2-chloropropanoyl)benzoate

Ethyl 3-amino-2-(2-chloropropanoyl)benzoate (CAS No. 1806308-52-0): A Comprehensive Overview

Ethyl 3-amino-2-(2-chloropropanoyl)benzoate (CAS No. 1806308-52-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in drug development and synthetic chemistry.

The molecular formula of Ethyl 3-amino-2-(2-chloropropanoyl)benzoate is C₁₁H₁₃ClNO₄, reflecting its complex and multifaceted composition. The presence of both amino and chloro substituents in its structure contributes to its reactivity and potential utility in synthetic pathways. This compound belongs to the class of benzoate derivatives, which are well-known for their diverse biological activities and pharmacological effects.

In recent years, there has been a growing interest in benzoate derivatives due to their potential applications in the treatment of various diseases. Studies have shown that these compounds can interact with biological targets in multiple ways, leading to therapeutic effects. For instance, benzoate derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Ethyl 3-amino-2-(2-chloropropanoyl)benzoate may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.

The synthesis of Ethyl 3-amino-2-(2-chloropropanoyl)benzoate involves a series of well-defined chemical reactions that highlight the compound's structural complexity. The process typically begins with the reaction of 3-amino benzoic acid with 2-chloropropionic acid, followed by esterification to yield the desired product. This synthetic route underscores the compound's versatility and the ease with which it can be modified for different applications.

One of the most intriguing aspects of Ethyl 3-amino-2-(2-chloropropanoyl)benzoate is its potential role in drug discovery. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, which could be beneficial in developing new therapeutic agents. For example, its ability to modulate enzyme activity has implications for the treatment of metabolic disorders and inflammatory conditions.

The chemical properties of Ethyl 3-amino-2-(2-chloropropanoyl)benzoate also make it a valuable tool in synthetic chemistry. Its reactivity allows for further functionalization, enabling the creation of more complex derivatives with tailored properties. This flexibility is particularly useful in drug development, where precise molecular modifications can enhance efficacy and reduce side effects.

In addition to its pharmaceutical applications, Ethyl 3-amino-2-(2-chloropropanoyl)benzoate has potential uses in material science and industrial chemistry. Its unique structural features make it suitable for use as an intermediate in the synthesis of polymers and other advanced materials. The compound's stability and compatibility with various chemical reactions further enhance its utility in these fields.

The latest research on Ethyl 3-amino-2-(2-chloropropanoyl)benzoate continues to uncover new possibilities for its application. Advances in computational chemistry and molecular modeling have enabled researchers to predict how this compound interacts with biological systems at a molecular level. These insights are crucial for designing more effective drugs and understanding their mechanisms of action.

The safety profile of Ethyl 3-amino-2-(2-chloropropanoyl)benzoate is another important consideration. While preliminary studies suggest that it is well-tolerated at moderate doses, further research is needed to fully assess its toxicity and potential side effects. Comprehensive toxicological studies will provide a clearer picture of its safety margins and help guide its use in clinical settings.

In conclusion, Ethyl 3-amino-2-(2-chloropropanoyl)benzoate (CAS No. 1806308-52-0) is a multifaceted compound with significant potential in pharmaceuticals, synthetic chemistry, and material science. Its unique molecular structure and functional groups make it a valuable candidate for further research and development. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.

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